This compound is a derivative of imidazo[4,5-f]quinoline, which has been studied for its role as a mutagen and carcinogen in various food products. It is particularly noted for its formation during the cooking of protein-rich foods, as a result of the Maillard reaction, which occurs when amino acids and reducing sugars react under heat. The compound is recognized in chemical databases with the registry number 76180-96-6 .
The synthesis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline can be approached through several methods:
The molecular structure of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline features a fused ring system comprising an imidazole and quinoline moiety.
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline participates in various chemical reactions typical of heterocyclic compounds:
The mechanism of action for 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline primarily involves its interaction with biological macromolecules:
The compound is sensitive to light and moisture; hence it should be stored in controlled conditions to prevent degradation.
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline has several scientific applications:
The systematic name for this heterocyclic aromatic amine, assigned according to International Union of Pure and Applied Chemistry (IUPAC) rules, is N,N,1-trimethylimidazo[4,5-f]quinolin-2-amine. This nomenclature precisely defines the molecular framework and substituent positions: a fused imidazo[4,5-f]quinoline core system with methyl groups at the 1-position of the imidazole ring and a dimethylamino group (-N(CH₃)₂) at the 2-position. The compound belongs to the broader class of imidazoquinolines, characterized by fusion between imidazole and quinoline ring systems. This classification places it within a family of compounds exhibiting significant biological activities, including mutagenic properties and potential therapeutic applications. The numbering system assigns priority to the quinoline nitrogen, positioning the imidazole fusion across the [4,5-f] bonds, which critically influences the compound's electronic distribution and reactivity [4] [8].
The compound possesses the molecular formula C₁₃H₁₄N₄, determined through high-resolution mass spectrometry and elemental analysis. This formula corresponds to a calculated molecular weight of 226.28 grams per mole, consistent across chemical suppliers and literature reports. The carbon skeleton comprises 13 atoms, with 14 hydrogen atoms reflecting the saturation of substituents (three methyl groups), while the four nitrogen atoms denote the presence of multiple heteroatoms within the fused ring system. This molecular composition confers specific physicochemical properties, including moderate hydrophobicity that facilitates cellular membrane penetration and biological interactions. The hydrogen deficiency index (double bond equivalents = 10) indicates a highly unsaturated, polycyclic aromatic system characteristic of planar, conjugated molecules capable of intercalative binding with biological macromolecules [2] [4] [7].
Table 1: Atomic Composition and Molecular Descriptors
Element | Atom Count | Contribution to MW | Hybridization |
---|---|---|---|
Carbon (C) | 13 | 156.18 g/mol | sp² (aromatic) |
Hydrogen (H) | 14 | 14.14 g/mol | sp³ (methyls) |
Nitrogen (N) | 4 | 56.04 g/mol | sp² (ring) |
Total | C₁₃H₁₄N₄ | 226.28 g/mol |
The Chemical Abstracts Service (CAS) registry number 102408-29-7 uniquely identifies this compound in global chemical databases, commercial catalogs, and scientific literature. This universal identifier distinguishes it from structurally similar imidazoquinolines and prevents nomenclature confusion. Beyond its systematic IUPAC name, the compound is recognized by numerous synonyms reflecting historical naming conventions and research contexts:
These designations appear consistently across chemical supplier catalogs (e.g., Santa Cruz Biotechnology, EvitaChem), toxicology databases, and research publications investigating heterocyclic amine formation in cooked foods. The CAS number enables precise cross-referencing of chemical, analytical, and biological data regardless of naming variations [2] [3] [4].
Comprehensive spectroscopic characterization provides definitive evidence for the molecular structure and functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (typically in deuterated dimethyl sulfoxide or chloroform) reveals distinct proton environments:
Table 2: Characteristic ¹H NMR Chemical Shifts
Proton Environment | Chemical Shift (δ, ppm) | Integration | Multiplicity |
---|---|---|---|
Quinoline H-5, H-6, H-7, H-8 | 7.50–9.20 | 8H | Multiplet |
N(CH₃)₂ (dimethylamino) | 3.20–3.50 | 6H | Singlet |
N-CH₃ (imidazole methyl) | ~4.10 | 3H | Singlet |
Infrared (IR) Spectroscopy:Key absorption bands include:
Mass Spectrometry:High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows the protonated molecular ion [M+H]⁺ at m/z 227.1293 (calculated for C₁₃H₁₅N₄⁺: 227.1297). Fragmentation patterns display characteristic losses of methyl radicals (•CH₃, Δm/z=15) and dimethylamine (HN(CH₃)₂, Δm/z=45), confirming substituent identities and ring stability. Isotopic distribution aligns with C₁₃H₁₄N₄ composition [4] [7].
While single-crystal X-ray diffraction data for 1-methyl-2-dimethylamino-imidazo[4,5-f]quinoline remains unreported in the available literature, computational models predict near-planarity of the fused ring system. Density functional theory (DFT) optimizations suggest minimal steric hindrance between substituents, allowing π-electron delocalization across the entire heteroaromatic framework. The dimethylamino group exhibits partial conjugation with the imidazole ring, slightly twisting the N-dimethyl group (ca. 5–10° from plane) due to sp³ hybridization. This planarity facilitates stacking interactions with DNA nucleobases, relevant to its mutagenic activity. Molecular orbital calculations indicate a highest occupied molecular orbital (HOMO) localized on the imidazole ring and dimethylamino group, consistent with electrophilic attack sites during metabolic activation. Conformational analysis reveals rotational barriers (~8–10 kcal/mol) for the N-dimethyl group, suggesting restricted rotation at ambient temperature, observable through dynamic NMR line broadening [4].
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